2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
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Overview
Description
2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate is a chemical compound with the molecular formula C5H10F7N2P and a molecular weight of 262.11 g/mol . It is primarily used as a fluorinating reagent in organic synthesis, particularly for the conversion of carboxylic acids to acid fluorides . This compound is known for its high reactivity and efficiency in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate typically involves the reaction of 2-chloro-1,3-dimethylimidazolinium chloride with potassium hexafluorophosphate in an anhydrous solvent such as acetonitrile . The reaction is carried out at room temperature with constant stirring for about 10 minutes. The resulting mixture is then filtered to remove any insoluble solids, yielding the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process mentioned above can be scaled up for industrial applications. The key factors for industrial production include maintaining anhydrous conditions, using high-purity reagents, and ensuring efficient filtration and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a fluorinating agent, converting carboxylic acids to acid fluorides.
Addition Reactions: It can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out at room temperature under an inert atmosphere to prevent moisture interference.
Major Products:
Scientific Research Applications
2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate has several applications in scientific research:
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active molecules.
Medicine: It plays a role in the synthesis of medicinal compounds, particularly those requiring fluorination.
Industry: It is used in the production of specialty chemicals and materials that require precise fluorination.
Mechanism of Action
The mechanism of action of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate involves the transfer of a fluorine atom to the target molecule. This process typically occurs through a nucleophilic substitution mechanism, where the fluorine atom replaces a leaving group (such as a hydroxyl group) on the substrate . The compound’s high reactivity is attributed to the presence of the imidazolinium ring, which stabilizes the transition state during the reaction.
Comparison with Similar Compounds
2-Chloro-1,3-dimethylimidazolidinium Hexafluorophosphate: Used for similar fluorination reactions but with different reactivity and selectivity.
2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: Utilized as a diazo transfer reagent for the preparation of azides from primary amines.
Uniqueness: 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate is unique due to its high efficiency and selectivity in fluorination reactions. Its ability to tolerate various protective groups and its stability under reaction conditions make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQRHQLFHYEODY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[N+](=C1F)C.F[P-](F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F7N2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164298-27-5 |
Source
|
Record name | 1H-Imidazolium, 2-fluoro-4,5-dihydro-1,3-dimethyl-, hexafluorophosphate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164298-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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